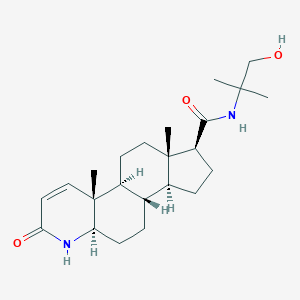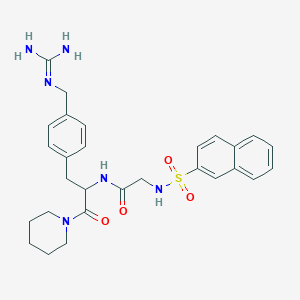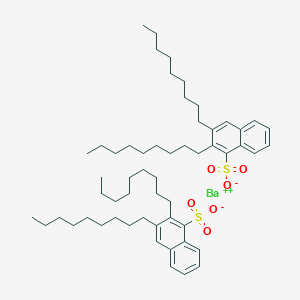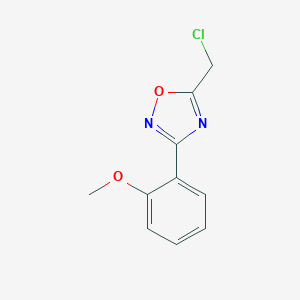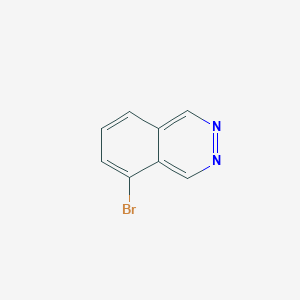
5-Bromophthalazine
Vue d'ensemble
Description
5-Bromophthalazine is a heterocyclic compound with the molecular formula C8H5BrN2 and a molecular weight of 209.04 g/mol . It is a derivative of phthalazine, where a bromine atom is substituted at the 5-position of the phthalazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromophthalazine typically involves the halogenation of phthalazine derivatives. One common method is the reaction of 1,4-dioxophthalazine with phosphorus pentabromide (PBr5) in a sealed reaction vessel . The reaction is carried out at elevated temperatures (140-150°C) for several hours, followed by purification steps to isolate the desired product .
Another method involves the reduction of 4-bromophthalic anhydride in an organic solvent to obtain a mixture of 5-bromophthalide and 6-bromophthalide. The reaction mixture is then acidified, and the phases are separated. Selective crystallization from the organic phase yields 5-bromophthalide, which can be further converted to this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated purification systems to enhance yield and purity while reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromophthalazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phthalazine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
5-Bromophthalazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromophthalazine involves its interaction with specific molecular targets and pathways. The bromine atom at the 5-position enhances its reactivity and allows it to participate in various biochemical processes. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chlorophthalazine: Similar in structure but with a chlorine atom instead of bromine.
5-Fluorophthalazine: Contains a fluorine atom at the 5-position.
5-Iodophthalazine: Features an iodine atom at the 5-position.
Uniqueness
5-Bromophthalazine is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications that other halogenated phthalazines may not be able to achieve .
Propriétés
IUPAC Name |
5-bromophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-3-1-2-6-4-10-11-5-7(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWLAJKBPRUGNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545827 | |
| Record name | 5-Bromophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103119-78-4 | |
| Record name | 5-Bromophthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103119-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and structure of 5-Bromophthalazine hemihydrate?
A1: The molecular formula of this compound hemihydrate is C8H5BrN2·0.5H2O []. This indicates that one molecule of this compound crystallizes with half a molecule of water. Structurally, the this compound molecule is essentially planar [].
Q2: How does the crystal structure of this compound hemihydrate influence its intermolecular interactions?
A2: The crystal structure of this compound hemihydrate exhibits specific intermolecular interactions. The oxygen atom of the water molecule sits on a twofold rotation axis and participates in O—H⋯N hydrogen bonds with the nitrogen atoms of the phthalazine ring []. Additionally, short N⋯Br contacts with a distance of 2.980 (3) Å are observed []. These interactions collectively contribute to the formation of a two-dimensional network structure within the crystal lattice, extending parallel to the (101) plane [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B18589.png)
![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)
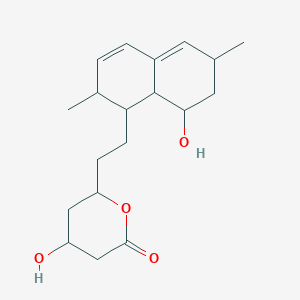
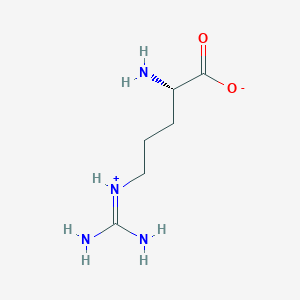
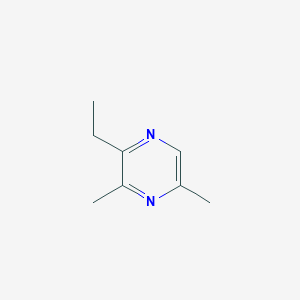
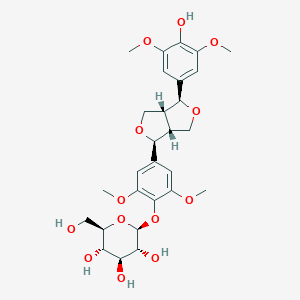
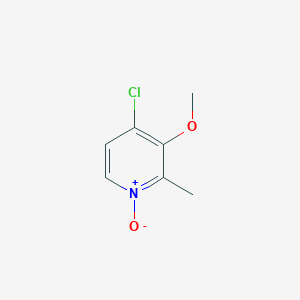
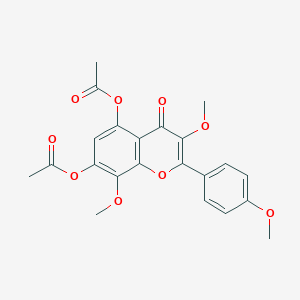
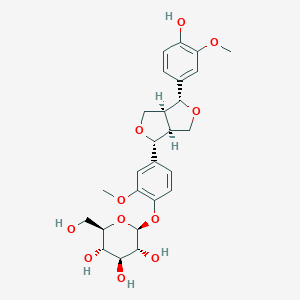
![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)
